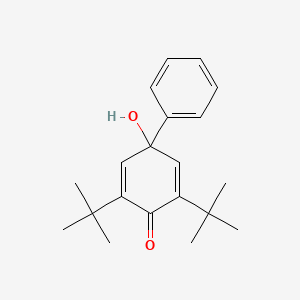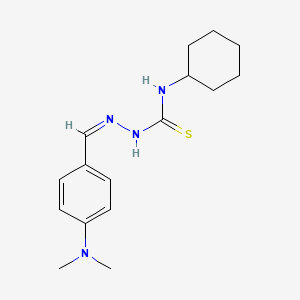
1,4-Dimethyl-2,3,5-triacetoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2,3,5-triacetoxybenzene is an organic compound with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol It is a derivative of benzene, characterized by the presence of three acetoxy groups and two methyl groups attached to the benzene ring
准备方法
The synthesis of 1,4-Dimethyl-2,3,5-triacetoxybenzene typically involves the acetylation of 1,4-dimethyl-2,3,5-trihydroxybenzene. The reaction is carried out using acetic anhydride in the presence of an acidic catalyst, such as sulfuric acid . The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation. The product is then purified through recrystallization.
化学反应分析
1,4-Dimethyl-2,3,5-triacetoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding 1,4-dimethyl-2,3,5-trihydroxybenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4-Dimethyl-2,3,5-triacetoxybenzene has several applications in scientific research:
作用机制
The mechanism of action of 1,4-Dimethyl-2,3,5-triacetoxybenzene involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in redox reactions. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
1,4-Dimethyl-2,3,5-triacetoxybenzene can be compared with other similar compounds, such as:
1,4-Dimethyl-2,3,5-trihydroxybenzene: This compound is a precursor in the synthesis of this compound and has similar chemical properties but lacks the acetoxy groups.
This compound derivatives: Various derivatives with different substituents on the benzene ring exhibit unique chemical and biological properties.
属性
CAS 编号 |
40853-36-9 |
|---|---|
分子式 |
C14H16O6 |
分子量 |
280.27 g/mol |
IUPAC 名称 |
(3,4-diacetyloxy-2,5-dimethylphenyl) acetate |
InChI |
InChI=1S/C14H16O6/c1-7-6-12(18-9(3)15)8(2)14(20-11(5)17)13(7)19-10(4)16/h6H,1-5H3 |
InChI 键 |
SUMRGNMUYSMSIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1OC(=O)C)OC(=O)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



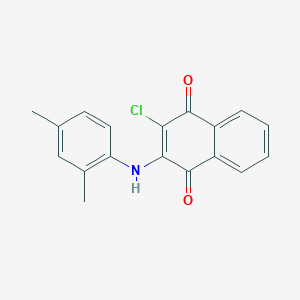

![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
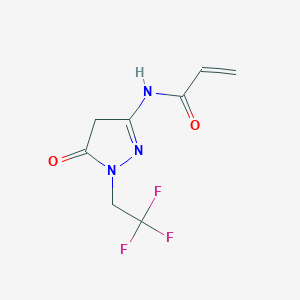

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
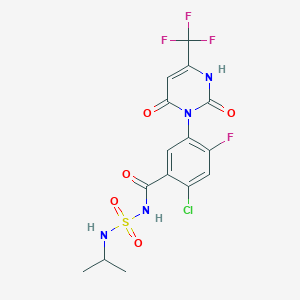
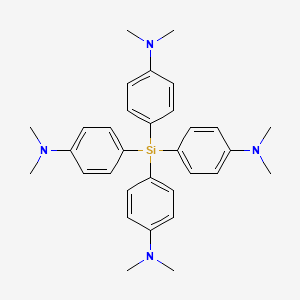

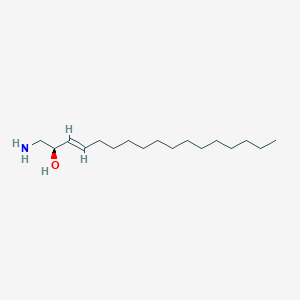
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
